molecular formula C5H10 B089616 1-Pentene CAS No. 109-67-1

1-Pentene

Cat. No. B089616
CAS RN: 109-67-1
M. Wt: 70.13 g/mol
InChI Key: YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 1-Pentene often involves chemical reaction paths and separation systems as part of the broader process synthesis in chemical engineering. The literature has seen a significant focus on developing effective solutions for synthesis problems, especially in creating complex organic molecules through reaction path synthesis. This is critical for understanding how 1-Pentene and similar compounds are synthesized in industrial settings, emphasizing the need for innovative approaches to navigate the vast space of possible synthesis routes (Nishida, Stephanopoulos, & Westerberg, 1981).

Molecular Structure Analysis

The molecular structure of 1-Pentene, characterized by its unsaturated bond, plays a crucial role in its reactivity and properties. While specific studies on 1-Pentene's molecular structure analysis are not directly mentioned, the understanding of such structures is foundational in organic chemistry and material science, aiding in the synthesis and application of organic compounds (Preethalayam et al., 2017).

Chemical Reactions and Properties

1-Pentene participates in various chemical reactions, including cycloaddition, polymerization, and hydrogenation, due to its double bond. The reactivity of 1-Pentene, like that of pentafulvenes in cycloaddition reactions, highlights the compound's versatility in forming a wide range of complex structures. This reactivity is a cornerstone in organic synthesis, allowing for the construction of diverse molecular architectures (Preethalayam et al., 2017).

Physical Properties Analysis

The physical properties of 1-Pentene, such as boiling point, density, and solubility, are influenced by its molecular structure. These properties are essential for its storage, handling, and application in various chemical processes. Although the reviewed literature does not provide specific details on 1-Pentene, the study of chemical process synthesis, including the design of separation systems and heat exchanger networks, indirectly relates to understanding and utilizing the physical properties of chemical compounds for industrial applications (Nishida, Stephanopoulos, & Westerberg, 1981).

Chemical Properties Analysis

The chemical properties of 1-Pentene, such as its reactivity with various reagents and its behavior in different chemical environments, are fundamental to its applications in synthesis and manufacturing. The compound's ability to undergo addition reactions, polymerization, and its role in organic synthesis reflect its chemical versatility. The literature on pentafulvenes and other related compounds provides insight into the methodologies and reactivity that could be applied to understanding 1-Pentene's chemical properties and its potential in synthetic chemistry (Preethalayam et al., 2017).

Scientific Research Applications

1. Hydrogen Bonds with Methanol

  • Summary of Application : 1-Pentene has been used in the development of a new extraction process for significantly reducing the olefin content in commercial FCC gasoline .
  • Methods of Application : The dissolution of 1-pentene in methanol was investigated through computer modeling and NMR spectroscopy . Two important hydrogen bonding modes for methanol olefin interactions were found, namely, O–H⋯π and C–H⋯O .
  • Results or Outcomes : The process resulted in a significant reduction in the olefin content of FCC gasoline .

2. Combustion at High Temperature

  • Summary of Application : A new reduced chemical kinetic model of 1-pentene was developed based on a detailed chemical kinetic model of 1-pentene at high temperature .
  • Methods of Application : The model was developed through sensitivity and flow rate analyses .
  • Results or Outcomes : The simulated cylinder pressure and temperature calculated using the reduced model agreed well with those from the detailed model .

3. Preparation of d-xylitol, l-arabinitol, and Hydrazones

  • Summary of Application : 1-Pentene is used in the preparation of d-xylitol, l-arabinitol, and hydrazones of substituted salicylaldehydes .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The outcomes of these preparations are not provided in the source .

4. Self-Stable Precipitation Polymerization

  • Summary of Application : 1-Pentene has been used in the development of a reactive molecular dynamics (RMD) scheme to simulate the Self-Stable Precipitation (SP) polymerization of 1-pentene and cyclopentene (C5) with maleic anhydride (MAn) in an all-atom resolution .
  • Methods of Application : The chain propagation mechanism was studied by tracking the changes in molecular conformation and analyzing end-to-end distance and radius of gyration .
  • Results or Outcomes : The distribution trend and peak value of the molecular-weight-distribution curve in the simulation were consistent with experimental results . The simulated number average molecular weight (Mn) and weight average molecular weight (Mw) were in good agreement with the experiment .

5. Hydrogenation of 1-Pentyne

  • Summary of Application : 1-Pentene has been used in the study of size-selected Pd nanocluster catalysts for the hydrogenation of 1-pentyne .
  • Methods of Application : Ab initio calculations were employed to investigate the binding energies of all the molecules related to the hydrogenation of 1-pentyne on a comprehensive set of possible binding sites of two Pd147 and Pd561 cuboctahedral nanoclusters .
  • Results or Outcomes : The adsorption of 1-pentyne occurs preferably on the (100) facets of the nanoclusters, followed by their (111) facets, their edges and their vertices .

6. Blending Agent for High-Octane Gasoline

  • Summary of Application : 1-Pentene is used as a blending agent for of high-octane gasoline .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The outcomes of these preparations are not provided in the source .

7. Hydrogenation of 1-Pentyne

  • Summary of Application : 1-Pentene has been used in the study of size-selected Pd nanocluster catalysts for the hydrogenation of 1-pentyne .
  • Methods of Application : Ab initio calculations were employed to investigate the binding energies of all the molecules related to the hydrogenation of 1-pentyne on a comprehensive set of possible binding sites of two Pd147 and Pd561 cuboctahedral nanoclusters .
  • Results or Outcomes : The adsorption of 1-pentyne occurs preferably on the (100) facets of the nanoclusters, followed by their (111) facets, their edges and their vertices .

8. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene

  • Summary of Application : 1-Pentene has been used in the development of a reactive molecular dynamics (RMD) scheme to simulate the Self-Stable Precipitation (SP) polymerization of 1-pentene and cyclopentene (C5) with maleic anhydride (MAn) in an all-atom resolution .
  • Methods of Application : The chain propagation mechanism was studied by tracking the changes in molecular conformation and analyzing end-to-end distance and radius of gyration .
  • Results or Outcomes : The distribution trend and peak value of the molecular-weight-distribution curve in the simulation were consistent with experimental results . The simulated number average molecular weight (Mn) and weight average molecular weight (Mw) were in good agreement with the experiment .

9. High Temperature Combustion

  • Summary of Application : A new reduced chemical kinetic model of 1-pentene is developed based on a detailed chemical kinetic model of 1-pentene at high temperature .
  • Methods of Application : The model was developed through sensitivity and flow rate analyses .
  • Results or Outcomes : The simulated cylinder pressure and temperature calculated using the reduced model agreed well with those from the detailed model .

Safety And Hazards

1-Pentene is extremely flammable . Vapors may cause flash fire or explosion . It is an aspiration hazard if swallowed - it can enter lungs and cause damage . It may cause skin, eye, and respiratory tract irritation .

Future Directions

Depolymerizable polymers, such as 1-Pentene, are stimuli-responsive materials triggered to depolymerize rapidly and completely into their constituent monomers on command . They have potential applications in triggerable vehicles for controlled release, restructurable materials, disappearing or sacrificial composites, and lithographic resists .

properties

IUPAC Name

pent-1-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3
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InChI Key

YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Canonical SMILES

CCCC=C
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Molecular Formula

C5H10
Record name 1-PENTENE
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Related CAS

25587-78-4, 25587-79-5
Record name 1-Pentene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID7025849
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Molecular Weight

70.13 g/mol
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Physical Description

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB]
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Boiling Point

85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C
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Flash Point

-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/
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Solubility

Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C
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Density

0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C
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Vapor Density

2.42 (AIR= 1)
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Vapor Pressure

635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C
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Product Name

1-Pentene

Color/Form

Liquid, Colorless liquid, LIQ @ ROOM TEMP

CAS RN

109-67-1, 68527-11-7, 68814-91-5, 25377-72-4
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Record name PENTENE
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Melting Point

-265 °F (USCG, 1999), -165.2 °C
Record name 1-PENTENE
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Record name 1-PENTENE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Addition of 1 atm. ethylene to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°, toluene solution, see Example E) followed by continued photolysis at 25° resulted in slow production of free pentene, primarily trans-2-pentene. Less than 0.1 equiv pentene was evolved after 1 hour irradiation. Pentene formation did not occur thermally at 25°. The isomeric distribution, as measured after 15 and 60 min photolysis, was 85% trans-2-pentene, 10-12% cis-2-pentene, and 3-5% 1-pentene.
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Synthesis routes and methods II

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pentene
Reactant of Route 2
1-Pentene
Reactant of Route 3
1-Pentene
Reactant of Route 4
1-Pentene
Reactant of Route 5
1-Pentene
Reactant of Route 6
1-Pentene

Citations

For This Compound
28,100
Citations
R Minetti, A Roubaud, E Therssen, M Ribaucour… - Combustion and …, 1999 - Elsevier
… in the oxidation of 1-pentene suggest additions of oxidizing … n-pentane, but also to 1-pentene, if the higher reactivity of the … However, oxidation of 1-pentene is still deeply marked by the …
Number of citations: 122 www.sciencedirect.com
SK Prabhu, RK Bhat, DL Miller, NP Cernansky - Combustion and flame, 1996 - Elsevier
… Three types of experiments were conducted in our 1-pentene and 1-pentene/NO interaction studies. We refer to these experiments as the constant residence time (CRT), constant inlet …
Number of citations: 97 www.sciencedirect.com
S Touchard, F Buda, G Dayma… - … journal of chemical …, 2005 - Wiley Online Library
… A fuel rich low-pressure 1-pentene–oxygen–argon flame has … to reproduce the oxidation of 1-pentene and 1-hexene in a … study of the autoignition of 1-pentene in a shock tube, which …
Number of citations: 69 onlinelibrary.wiley.com
M Ribaucour, R Minetti, LR Sochet - Symposium (International) on …, 1998 - Elsevier
… However, 1-pentene is less reactive. Ignition temperature … n-Pentane and 1-pentene give very different distribution … major cyclic ether formed by 1-pentene. Detailed mechanisms based …
Number of citations: 105 www.sciencedirect.com
K Föttinger, G Kinger, H Vinek - Applied Catalysis A: General, 2003 - Elsevier
On a fresh BEA zeolite, skeletal isomerization of 1-pentene is accompanied by various side reactions, such as dimerization–cracking, hydrogen transfer and coking. Coking causes a …
Number of citations: 47 www.sciencedirect.com
Y Cheng, E Hu, F Deng, F Yang, Y Zhang, C Tang… - Fuel, 2016 - Elsevier
… of 1-pentene and n-pentane can be observed in the correlations and calculations as well as in the experimental data. The shorter ignition delay times of 1-pentene … times for 1-pentene …
Number of citations: 43 www.sciencedirect.com
YSS Wan, JLH Chau, KL Yeung, A Gavriilidis - Journal of Catalysis, 2004 - Elsevier
Silicon-glass microreactors with TS-1 catalyst wall coatings were fabricated and used for 1-pentene epoxidation with hydrogen peroxide in continuous flow. Seeding of the …
Number of citations: 96 www.sciencedirect.com
JM Leväsalmi, TJ McCarthy - Macromolecules, 1997 - ACS Publications
… We report here the use of poly(4-methyl-1-pentene) (PMP) film as a substrate for layer-by-layer polyelectrolyte deposition. We recently described the use of organic polymers as …
Number of citations: 259 pubs.acs.org
MC Khoathane, OC Vorster… - Journal of reinforced …, 2008 - journals.sagepub.com
… polypropylene/1-pentene random copolymers, hence the essence of this investigation. … The balance of the mixture was made up of the polypropylene/1-pentene random copolymer …
Number of citations: 134 journals.sagepub.com
E Perez, JM Gomez-Elvira, R Benavente… - …, 2012 - ACS Publications
… with 1-pentene. For that, a relatively broad range of compositions (up to 7.9 mol % 1-pentene) is … For the 1-pentene comonomer contents analyzed in this work (below 8 mol %) the new …
Number of citations: 53 pubs.acs.org

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